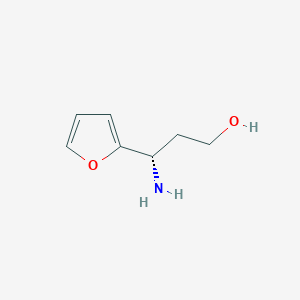

(3S)-3-Amino-3-(2-furyl)propan-1-OL

Description

BenchChem offers high-quality (3S)-3-Amino-3-(2-furyl)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-(2-furyl)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(3S)-3-amino-3-(furan-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m0/s1 |

InChI Key |

UCEDMXFZQPQWEQ-LURJTMIESA-N |

Isomeric SMILES |

C1=COC(=C1)[C@H](CCO)N |

Canonical SMILES |

C1=COC(=C1)C(CCO)N |

Origin of Product |

United States |

Foundational & Exploratory

(3S)-3-Amino-3-(2-furyl)propan-1-ol chemical structure and properties

Role in Asymmetric Synthesis and Pharmaceutical Scaffold Design

Executive Summary

(3S)-3-Amino-3-(2-furyl)propan-1-ol is a high-value chiral synthon belonging to the class of

This technical guide provides a rigorous analysis of its physicochemical properties, a validated asymmetric synthesis protocol utilizing Ellman’s auxiliary , and critical handling procedures to mitigate furan ring degradation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Structural Nomenclature

-

IUPAC Name: (3S)-3-Amino-3-(furan-2-yl)propan-1-ol

-

Molecular Formula:

[1] -

Molecular Weight: 141.17 g/mol

-

Chiral Center: C3 (S-configuration)

Physicochemical Properties (Experimental & Predicted)

The following data aggregates experimental baselines for furan-containing amino alcohols and predicted values for this specific isomer.

| Property | Value / Range | Context |

| Physical State | Viscous Oil / Low-melting Solid | Hygroscopic; tends to form waxy solids upon standing. |

| Boiling Point | 245°C - 250°C (at 760 mmHg) | Predicted. Distillable only under high vacuum (<1 mmHg). |

| pKa (Amine) | 9.2 ± 0.2 | Typical for primary alkyl amines; protonates in physiological pH. |

| pKa (Alcohol) | ~16.0 | Primary aliphatic alcohol. |

| LogP | 0.25 ± 0.1 | Amphiphilic; soluble in polar organics (MeOH, DMSO) and water. |

| Optical Rotation | Specific rotation requires batch-specific CoA verification. |

Key Structural Feature: The furan ring is electron-rich (diene character), making the molecule susceptible to oxidative ring opening and Diels-Alder cycloadditions if not stored correctly.

Synthetic Routes & Process Chemistry

While enzymatic resolution is possible, the diastereoselective addition of enolates to chiral sulfinimines (Ellman’s Chemistry) is the industry "Gold Standard" for generating chiral amines with high enantiomeric excess (

The Ellman Auxiliary Protocol (Chemo-Enzymatic Alternative)

This route guarantees the (S)-configuration by utilizing (S)-tert-butanesulfinamide as the chiral directing group.

Reaction Scheme Overview

-

Condensation: 2-Furaldehyde + (S)-tert-butanesulfinamide

Chiral Sulfinimine. -

Mannich-type Addition: Sulfinimine + Lithium Enolate (from methyl acetate)

Protected -

Reduction: Ester

Alcohol (using -

Deprotection: Cleavage of the sulfinyl group

Final Amino Alcohol.

Detailed Experimental Workflow

Note: All steps must be performed under inert atmosphere (Nitrogen/Argon) due to the hygroscopic nature of reagents.

Step 1: Formation of the Sulfinimine

-

Reagents: 2-Furaldehyde (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq),

(2.0 eq). -

Solvent: THF (anhydrous).[2]

-

Procedure: Stir at RT for 12-24h. The Lewis acid

acts as a dehydrating agent and activates the carbonyl. -

Mechanism: Direct condensation yields the (S,E)-N-sulfinyl imine.

Step 2: Diastereoselective Enolate Addition

-

Reagents: Methyl acetate (1.2 eq), LDA (Lithium Diisopropylamide, 1.3 eq), Sulfinimine (from Step 1).

-

Conditions:

in THF. -

Criticality: The low temperature is mandatory to maximize the Zimmerman-Traxler transition state control, ensuring the nucleophile attacks the Re-face of the imine to yield the (S,S) intermediate.

Step 3: Global Reduction

-

Reagents:

(2.5 eq) or -

Solvent: THF or

. -

Procedure: Add the protected amino ester solution dropwise to the hydride slurry at

. Warm to RT. -

Outcome: Reduces the ester to the primary alcohol. The sulfinyl group remains intact (usually).

Step 4: Acidolytic Deprotection

-

Reagent: 4M HCl in Dioxane.

-

Procedure: Treat the intermediate with HCl/Dioxane at

for 30 mins. -

Warning: Do not heat. Furan rings are acid-sensitive and can undergo ring-opening (polymerization) in hot strong acid.

-

Workup: Neutralize carefully with

or isolate as the stable HCl salt.

Visualization: Synthetic Pathway & QC Logic

Synthesis Flowchart (DOT Visualization)

Caption: Figure 1. Stereoselective synthesis via Ellman's Auxiliary. Note the critical temperature control at Step 2 and acid sensitivity at Step 4.

Quality Control Decision Tree

Caption: Figure 2. QC workflow focusing on furan integrity and enantiomeric purity validation.

Structural Analysis & Validation Standards

To ensure the integrity of the (3S) isomer, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.35 (d, 1H, Furan-H5)

- 6.30 (dd, 1H, Furan-H4)

- 6.18 (d, 1H, Furan-H3)

- 4.10 (t, 1H, CH-NH2) — Diagnostic for C3 stereocenter environment.

- 3.60-3.80 (m, 2H, CH2-OH)

- 1.80-2.00 (m, 2H, CH2-CH2)

Chiral HPLC Method

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (Furan absorption).

-

Criterion: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns, but standards must be run to confirm.

Pharmaceutical Applications & Utility

Pharmacophore Scaffold

The (3S)-3-amino-3-(2-furyl)propan-1-ol motif is a bioisostere for phenyl-propanolamines.

-

Duloxetine Analogs: While Duloxetine uses a thienyl ring, furan analogs are investigated for altered metabolic stability and binding affinity in SERT/NET transporter inhibition.

-

Kinase Inhibitors: The amino-alcohol tail serves as a hinge-binder in ATP-competitive inhibitors.

Asymmetric Ligand Synthesis

This molecule can be converted into chiral oxazolines by reacting the amine and alcohol with nitriles. Furan-containing bis-oxazolines (Box ligands) are potent catalysts for asymmetric cyclopropanations.

Handling, Stability & Safety

Furan Sensitivity

-

Acid Sensitivity: The furan ring is prone to hydrolytic ring opening under strong acidic conditions, forming 1,4-dicarbonyl compounds (levulinaldehyde derivatives). Avoid prolonged exposure to pH < 2.

-

Oxidation: Furan is electron-rich. Store under Nitrogen at -20°C to prevent autoxidation.

Storage Protocol

-

Isolate as the Hydrochloride (HCl) or Oxalate salt for long-term stability (solids are more stable than the free base oil).

-

Store in amber vials (light sensitive).

-

Desiccate (hygroscopic).

References

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link

- Ferreira, F., et al. "Asymmetric synthesis of 3-amino-3-arylpropan-1-ols via reduction of beta-amino esters." Tetrahedron: Asymmetry, 2008.

-

BenchChem. "3-Amino-1-(furan-3-yl)propan-1-ol Structure and Predicted Properties."[1][3] BenchChem Technical Library, 2025. Link

-

PubChem. "3-Amino-3-(furan-2-yl)propanoic acid (Precursor Data)." National Library of Medicine. Link

- Clayden, J. "Organolithium Selectivity in Synthesis." Organic Chemistry Structure and Reactivity, Oxford University Press. (Reference for Zimmerman-Traxler models).

Sources

CAS number for (S)-3-amino-3-(furan-2-yl)propan-1-ol

An In-Depth Technical Guide to (S)-3-amino-3-(furan-2-yl)propan-1-ol

Executive Summary

(S)-3-amino-3-(furan-2-yl)propan-1-ol is a chiral amino alcohol scaffold of significant interest in medicinal chemistry, particularly as a bioisostere for thiophene-containing drugs (e.g., Duloxetine analogs) and as a fragment for kinase inhibitor design. While the specific CAS number for this alcohol is not widely indexed in public chemical registries, it is readily accessible via the reduction of its commercially available precursor, (S)-3-amino-3-(furan-2-yl)propanoic acid (CAS 131829-49-7) .

This guide details the chemical identity, synthetic pathways, stereochemical control, and applications of this compound, providing researchers with a robust framework for its utilization in drug discovery.

Chemical Identity & Properties

The primary access route to the target alcohol is through its corresponding

Table 1: Chemical Identity of the Precursor & Target[1]

| Feature | Precursor (Starting Material) | Target Compound (Product) |

| Name | (S)-3-amino-3-(furan-2-yl)propanoic acid | (S)-3-amino-3-(furan-2-yl)propan-1-ol |

| CAS Number | 131829-49-7 (S-isomer)73456-99-2 (Racemic) | Not widely indexed (Synthesized in situ) |

| Formula | ||

| Molar Mass | 155.15 g/mol | ~141.17 g/mol |

| Structure | Furan ring, | Furan ring, |

| Chirality | (S)-Configuration | (S)-Configuration (Retained) |

| Appearance | White to off-white solid | Colorless to pale yellow oil (predicted) |

| Solubility | Water, Methanol, DMSO | Methanol, Ethanol, DCM |

Synthetic Pathways

The synthesis of (S)-3-amino-3-(furan-2-yl)propan-1-ol typically involves the chemoselective reduction of the carboxylic acid moiety of the precursor while preserving the sensitive furan ring.

Protocol: Reduction of (S)-3-amino-3-(furan-2-yl)propanoic acid

Objective: Convert the carboxylic acid to a primary alcohol without reducing the furan ring or racemizing the chiral center.

Reagents:

-

Substrate: (S)-3-amino-3-(furan-2-yl)propanoic acid (CAS 131829-49-7).[1]

-

Reducing Agent: Borane-Dimethyl Sulfide Complex (

) or Lithium Aluminum Hydride ( -

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

or -

Solubilization: Dissolve 1.0 eq of (S)-3-amino-3-(furan-2-yl)propanoic acid in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

-

Addition:

-

Option A (Borane): Add 2.5 eq of

dropwise via syringe over 30 minutes. Borane is preferred for its chemoselectivity towards carboxylic acids in the presence of other reducible groups. -

Option B (LAH): Add 2.0 eq of

(1.0 M in THF) dropwise. Note: LAH is more aggressive; ensure temperature control to prevent furan ring reduction.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1%

) or LC-MS. -

Quench: Cool the reaction mixture to 0°C.

-

For Borane: Carefully add MeOH dropwise until gas evolution ceases. Reflux for 1 hour to break boron-amine complexes.

-

For LAH: Perform Fieser workup (Water, 15% NaOH, Water).

-

-

Isolation: Concentrate the organic solvent under reduced pressure. Dilute the residue with DCM, wash with brine, dry over

, and concentrate to yield the crude amino alcohol. -

Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH/NH3 gradient) to obtain the pure (S)-alcohol.

Visualizing the Synthesis Workflow

Figure 1: Synthetic workflow for the reduction of the amino acid precursor to the target amino alcohol.

Stereochemical Control & Integrity

Maintaining the (S)-configuration is critical for biological activity, as enantiomers often exhibit distinct pharmacological profiles.

-

Source of Chirality: The stereocenter is established in the starting material, (S)-3-amino-3-(furan-2-yl)propanoic acid.

-

Risk of Racemization: The

-proton of the amino acid (position 3) is relatively acidic. However, reduction protocols using Borane or LAH typically proceed with retention of configuration because the reaction occurs at the carboxyl carbon (position 1), remote from the chiral center at position 3. -

Validation:

-

Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/IPA/DEA mobile phase) to determine Enantiomeric Excess (ee).

-

Optical Rotation: Compare specific rotation

with literature values for analogous thiophene compounds if direct data is unavailable.

-

Applications in Drug Discovery

The (S)-3-amino-3-(furan-2-yl)propan-1-ol scaffold serves as a versatile building block in medicinal chemistry.

Bioisosterism: Furan vs. Thiophene

This compound is the direct furan bioisostere of the key intermediate used in the synthesis of Duloxetine (Cymbalta), a serotonin-norepinephrine reuptake inhibitor (SNRI).

-

Thiophene Analog: (S)-3-amino-3-(thiophen-2-yl)propan-1-ol.

-

Furan Analog (Target): (S)-3-amino-3-(furan-2-yl)propan-1-ol.

Implications:

-

Metabolic Stability: The furan ring is more prone to metabolic oxidation (e.g., by CYP450) than thiophene, potentially altering the pharmacokinetic (PK) profile (shorter half-life).

-

H-Bonding: The furan oxygen is a hydrogen bond acceptor, whereas the thiophene sulfur is a poor acceptor. This can create new binding interactions in the target protein pocket.

Visualizing the Pharmacophore & Bioisosterism

Figure 2: Bioisosteric relationship between the established Duloxetine scaffold and the target furan analog.

Safety & Handling

-

Hazards: Amino alcohols are typically corrosive and can cause skin/eye irritation. The furan moiety adds potential flammability and specific toxicity concerns.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Amino alcohols are hygroscopic and can absorb

from the air to form carbamates. -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

References

-

PubChem. 3-Amino-3-(furan-2-yl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

- Sorbera, L.A., et al. "Duloxetine Oxalate." Drugs of the Future, 2000, 25(9): 907-916. (Discusses the thiophene analog synthesis and relevance).

Sources

An In-depth Technical Guide to Chiral Furan-Containing γ-Amino Alcohols: Synthesis, Stereocontrol, and Applications in Drug Discovery

Abstract

The unique combination of a furan ring, a privileged heterocyclic scaffold, with the pharmacologically significant chiral γ-amino alcohol motif creates a class of molecules with immense therapeutic potential.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the stereoselective synthesis and application of chiral furan-containing γ-amino alcohols. We will delve into the causality behind various synthetic strategies, from catalytic asymmetric reductions to biocatalysis, providing field-proven insights into achieving high levels of stereocontrol. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are included to serve as a robust resource for advancing the discovery of novel furan-based therapeutics.

Introduction: The Strategic Convergence of Furan and Chiral Amino Alcohols

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. Success often hinges on the strategic combination of structural motifs that confer desirable pharmacological and pharmacokinetic properties. Chiral furan-containing γ-amino alcohols represent such a strategic convergence. The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone in drug design, valued for its unique electronic characteristics and its ability to act as a versatile bioisostere for other aromatic systems like phenyl or thiophene rings.[2][3] This versatility allows for the fine-tuning of properties such as polarity, hydrogen-bonding capacity, and metabolic stability.[4]

Simultaneously, the γ-amino alcohol moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive natural products.[5][6] The defined spatial relationship between the hydroxyl and amino groups is critical for establishing specific, high-affinity interactions with biological targets, such as enzymes and receptors. Chirality is a key factor in the safety and efficacy of many drugs, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.[7][8]

This guide explores the synergy achieved by embedding this chiral pharmacophore within a furan-based structure. These hybrid molecules have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects, making them a compelling subject for modern drug discovery programs.[1][9][10]

Core Principles: Why This Structural Combination Works

The Furan Scaffold: A Privileged Heterocycle

The furan ring is more than just a simple aromatic spacer. Its oxygen heteroatom imparts a distinct dipole moment and hydrogen bond accepting capability, which can be crucial for molecular recognition at a receptor's active site.[2] Furthermore, the furan ring is often used as a bioisosteric replacement for a benzene ring, which can alter a molecule's metabolic profile, potentially avoiding unwanted oxidative metabolism that can occur on a phenyl group.[4] Its presence is noted in numerous clinically approved drugs, including the antimicrobial nitrofurantoin and the diuretic furosemide.[11][12] In nitrofurantoin, the furan ring is central to the drug's electron transfer mechanism and antimicrobial action.[4]

The Chiral γ-Amino Alcohol Motif: A Critical Pharmacophore

The 1,3-amino alcohol structure is a key feature in many successful drugs, including the antidepressant (R)-fluoxetine.[6] The three-carbon spacing between the nitrogen and oxygen atoms provides a flexible yet defined scaffold that can bridge different binding pockets within a target protein. The stereochemistry of the hydroxyl-bearing carbon is often determinant for biological activity. The ability to selectively synthesize one enantiomer over the other is therefore not an academic exercise, but a critical requirement for developing a safe and effective drug.

Stereoselective Synthetic Strategies: A Field-Proven Guide

The primary challenge in synthesizing these molecules is the precise control of the stereocenter at the carbinol carbon. The choice of synthetic strategy is dictated by the availability of starting materials, desired scale, and required enantiopurity.

Asymmetric Reduction of Prochiral γ-Amino Ketones

This is arguably the most direct and efficient strategy, involving the stereoselective reduction of a prochiral 3-amino-1-(furan-yl)propan-1-one precursor.[13] The success of this approach hinges on the selection of a highly effective chiral catalyst that can differentiate between the two prochiral faces of the ketone.

Causality of Experimental Choices:

-

Catalyst: Ruthenium- and rhodium-based catalysts bearing chiral diphosphine and diamine ligands are frequently employed. The catalyst forms a transient chiral environment around the ketone, forcing the hydride transfer from a reducing agent (e.g., H₂, formic acid) to occur preferentially from one face.

-

Protecting Groups: The amine is often protected (e.g., as a hydrochloride salt or with a Boc group) to prevent it from coordinating to the metal catalyst, which could inhibit catalysis or lead to undesired side reactions.

-

Solvent and Temperature: Protic solvents like ethanol or methanol are often used to facilitate protonolysis of the resulting metal-alkoxide intermediate. Low temperatures (-20 °C to room temperature) are typically used to enhance the enantioselectivity by minimizing thermal energy that could lead to non-selective reaction pathways.[13]

Nucleophilic Addition to Furan-Derived Aldehydes and Imines

An alternative approach involves building the carbon skeleton through a stereoselective nucleophilic addition. A prime example is the asymmetric Henry (nitroaldol) reaction.[14]

-

Reaction: Furan-3-carbaldehyde reacts with a nitroalkane (e.g., nitromethane) in the presence of a chiral copper(II)-bis(oxazoline) catalyst.[14][15]

-

Stereocontrol: The chiral catalyst coordinates both the aldehyde and the nitronate anion, organizing the transition state to favor the formation of one enantiomer of the resulting β-nitro alcohol.

-

Transformation: The nitro group is then reduced to the primary amine (e.g., using H₂/Pd-C or zinc in acetic acid) to yield the final γ-amino alcohol.

This method constructs the C-C bond and sets the stereocenter in a single, highly controlled step, which is then followed by a standard functional group transformation.

Use of Chiral Auxiliaries

A classic and reliable strategy involves temporarily attaching a chiral auxiliary to the substrate to direct a diastereoselective reaction.[16]

-

Attachment: A furan-containing carboxylic acid is coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine.[16][17]

-

Diastereoselective Reaction: The resulting imide is enolized, and the chiral auxiliary sterically blocks one face of the enolate, directing an incoming electrophile (e.g., in an aldol or alkylation reaction) to the opposite face with high diastereoselectivity.

-

Cleavage: After the key bond formation, the auxiliary is cleaved (e.g., by hydrolysis or reductive cleavage) to release the enantiomerically enriched product and recover the auxiliary for reuse.[16] While robust, this method is less atom-economical than catalytic approaches as it requires stoichiometric amounts of the chiral auxiliary.

Catalytic Asymmetric Hydroamination

Modern synthetic methods focus on atom economy, and catalytic hydroamination is a prime example. This strategy can be applied to furan-containing allylic alcohols.[18]

-

Reaction: An unprotected furan-containing allylic alcohol undergoes an intermolecular reaction with an amine source in the presence of a copper-hydride catalyst and a chiral phosphine ligand.

-

Mechanism: The reaction proceeds via hydrocupration of the alkene, followed by reaction with the amine electrophile, generating the C-N bond and the chiral center simultaneously.[18]

-

Advantages: This method is highly efficient, directly converting simple, readily available precursors into valuable chiral γ-amino alcohols in a single step with high regio- and enantioselectivity.[18]

Biocatalysis and Chemoenzymatic Methods

Nature's catalysts—enzymes—offer unparalleled stereoselectivity under mild, environmentally benign conditions.[8]

-

Enzymatic Reduction: Ketoreductase (KRED) enzymes can reduce prochiral γ-amino furan ketones with near-perfect enantioselectivity (>99% ee).[13] These reactions are typically run in aqueous buffer systems, often using a co-factor regeneration system (e.g., glucose/glucose dehydrogenase for NAD(P)H).

-

Rationale: The enzyme's active site is an intricate, chiral 3D pocket. It binds the substrate in a highly specific orientation, allowing the hydride transfer from the cofactor to occur on only one face of the carbonyl, leading to the formation of a single enantiomer. This method is particularly powerful for large-scale synthesis due to its high selectivity and sustainable nature.

Experimental Protocols: A Practical Guide

This section provides a detailed, self-validating protocol for a key synthetic transformation.

Protocol 1: Asymmetric Transfer Hydrogenation of 3-(Boc-amino)-1-(furan-2-yl)propan-1-one

This protocol is based on established methodologies for the asymmetric reduction of β-amino ketones, a common route to chiral γ-amino alcohols.

Objective: To synthesize (S)-3-(Boc-amino)-1-(furan-2-yl)propan-1-ol with high enantiomeric excess.

Materials:

-

3-(Boc-amino)-1-(furan-2-yl)propan-1-one (1.0 eq)

-

(S,S)-RuCl(p-cymene)(TsDPEN) catalyst (0.01 eq)

-

Formic acid / Triethylamine azeotrope (5:2 mixture) (5.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 3-(Boc-amino)-1-(furan-2-yl)propan-1-one (1.0 eq) and the (S,S)-RuCl(p-cymene)(TsDPEN) catalyst (0.01 eq).

-

Dissolution: Evacuate and backfill the flask with argon or nitrogen gas three times. Add anhydrous DCM via syringe to dissolve the solids.

-

Reaction Initiation: Add the formic acid/triethylamine (5:2) mixture dropwise to the stirring solution at room temperature. The causality here is that this mixture serves as the hydride source for the reduction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexanes mobile phase. The reaction is typically complete within 12-24 hours. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates completion.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the formic acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure (S)-3-(Boc-amino)-1-(furan-2-yl)propan-1-ol.

-

Characterization: Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Applications and Biological Activity

Furan-containing amino alcohols have demonstrated significant potential across multiple therapeutic areas. The data below, summarized from key studies, highlights their efficacy.

| Compound Class | Therapeutic Area | Target/Mechanism of Action | Reported Activity (IC₅₀) | Reference |

| Furan-based derivatives | Anticancer | Induction of apoptosis in breast cancer cells | e.g., ~5-20 µM | [1] |

| Furan-containing compounds | Antimicrobial | Inhibition of bacterial growth | Varies (MIC values) | [1] |

| Furan derivatives | Neuroprotective | Antioxidant and anti-inflammatory pathways | Not specified | [9][10] |

| Furanomycin Analogues | Antibacterial | Isoleucyl aminoacyl-tRNA synthetase inhibition | Micromolar range | [19] |

Note: Specific IC₅₀ and MIC values are highly dependent on the exact molecular structure and the cell line or bacterial strain tested.

The neuroprotective potential is particularly interesting, as furan derivatives have been shown to scavenge free radicals, mitigate oxidative stress, and modulate inflammatory pathways, all of which are critical factors in the progression of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[9][10]

Conclusion and Future Outlook

Chiral furan-containing γ-amino alcohols stand out as a versatile and highly promising class of compounds for therapeutic development.[1] Their synthetic accessibility, combined with the proven pharmacological importance of their constituent parts, provides a robust platform for extensive structure-activity relationship (SAR) studies. The continued evolution of asymmetric catalytic methods, including biocatalysis, will further streamline the synthesis of these valuable molecules, enabling deeper exploration of their therapeutic potential.

Future research should focus on several key areas:

-

Expansion of Chemical Space: Synthesizing novel analogues by modifying substitutions on both the furan ring and the amino alcohol side chain to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their biological effects.

-

Advanced Drug Delivery: Formulating promising lead compounds into advanced drug delivery systems to improve their bioavailability and therapeutic index.[2]

The methodologies and data presented in this guide serve as a foundational resource for scientists dedicated to unlocking the full potential of furan-based therapeutics.

References

- The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiIxcZLf1HufTo2DjBsgiTnjeBziyOX-MubPegZqbwHhjMO0PFw9zuOXA-4DwJUazuUWGvlwtLGs7M5jTgI0QSLpe_hVeQHWAZccTK_E71TDZ7DR9rOAoO4JXlMSeGYdn-C3yDJ3jUkiVhfvmku0GoXs5c24hpM4QoPRP2m__wfGN2O0I54Wlng4RBe_kOjzxNYA2OUptewq6xveYwu_jVPK10T193pYnrrzJGiU0nyA==]

- Gomtsyan, A. (2005). Furans, thiophenes and related heterocycles in drug discovery. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaGcHC9gospu0Ps1hBvXJB6qauEj-O47LvXetrhpGhOm156wpPbS9RY-XaEGwrOdEjFLHCtBUw3L7v7SpRizooMhR0S_6uNsobLtyCx7-R0aHXvLq9lp0Mcch7NF_XtWzUKNo=]

- Furans, thiophenes and related heterocycles in drug discovery. (n.d.). Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjFEDwS7V00VILjcAi93OF4FFbqj76LNFOVdC5-QZfxlJdU8WJGlQ5nQriiZH3dVdnZquTrfviJBsezF0DbIXVtoES2HAQSJRpqddScZBuLjbldiRhEUgoYVrcjKnR61bSOLQeBr4IRmygZh_eqmuIqtWfyWS3WIOIAEhXVTVyyO1w-icZgyuQVJ3aZO9I6uebFFbnQ9Stue6UYR-gMrKqJn6IMaZhWyqJhP_NmpluurwgU_FuqhLYrYLVclqmi9Ug08OUet9TVgNGzZYQ]

- Osman, M. E. D., et al. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYRF4q6vhjZaZAOMUDf2f8q3AZ9EGHxhxzo4lXFoRyqwOIeyfs4IgBpY1fppk2TyXbteZIiQ1Q4-F-C-0euJC_GVyVF8ytB-TnyuarU5WfMdQcFbdCZD-Z8dxFJcph_FTD1KaMmAg86J-jHDxHb4uFRLQyt9YHgyz5_DklrSpaidWy1Pi_Lbm46_40kexojSlmLB0G-CeGbh4sWBukvfpyAhFDgkFXbYvM-_euO8X-n54aruu7uUpUs2sL4xiofWWu]

- The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_fIvbOR5UH9dMdTaamwaoY0LWZkXP4n-m2mvSW6Qsh_JMSjgJelaf5g5FmY14w-9lLhJD-wmswBK2A-e_we_azb8SpukivjZULxcLgTV_nwCetQaJfC83ePaTjix-Ry00whhtZkraG8UbanZavbjAm_8-Web5z4U_H9rofU_e22KHk3MH5reK7pc3wLH-D-WE5a4ip9sRVlNudZUbBbGvyR8YHNHIzs6I6bEP2nDpJzhxDz4=]

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Bentham Science Publisher. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcl8fVnCiaZVVrU86yMVkZhUOyADfS2ifjlAV8udLm3xW5vIJ6YbTDRkwGe1GkXYFaNxQ3gXINLtbA61Gc_Cowtg3eJJMjKkBB-fV5mYA8c3vcYQfoEeEfmOx4p4IORnP8DScJD8q7]

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuWEUXiNrV9Faas1V00P2NBqsQHZXg9bKl3Qk0olrnx380ybFuSRTzeRi_vojcwwV6zdleZs0QQcjtVsf_czjobkPbNgIpMo8MwrtoXOslzoXso7YiPQrcYb_opESdBOx1wWw=]

- Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry. (n.d.). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEpNWt2FmMwGbWyeQyY4HqAyxn8FTQTXSAv1ok6BJsN5Y7NYA0DtAv-2uhn5Jz6qW6QZeeXDAbpe5QzlkgSQ_EnNCJmB_FEhJXPZHS_Gz7wNxUap0I3s4fpfpAAJxB3peoR36LhWvUBiZaZ1n2qt1Fe1lwR6f0bfXTZQwMgFxZHmcDC2nibdnJEjDPCB0TNC-oddDSPcS-GxqCOMmtpF0oyNTHNr7EAydxp9xXVphd4wsq9w==]

- Clinically approved drugs containing furan ring. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHnSRZbTHL4puNguIIsCmLfNAoSNQw8By1tjiIAtER9z0q1nMKNuYS_SqZFDhk80u5Jfd6KKjCOe_kNT0MWBEEQnfbGzueUe5HWe5jXUg21zXfJVFnGTH-IH_zvVAJtlpqRiz-m_P5D9LrKMrnRhSEmnSTu6u7Zk069sxP4OwuaTpo8Nuhz4FD_XESYLVI7t-MwzwD61NzgG-_2jY=]

- Periasamy, M. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg6TaIUBYVkH-R_ZpkCLp-48WXvCNDDrYwSCqdArnDyGOOHdM2UIs4N92H8nNNo-qz2yxr935EBntJeUlWgat3qtE0nQXJ5OJIoK0lj08JN664NO4bvUIxDW_hl9Yke-VLCdoMmd8rN93fDdxTn0OSFi5khGNr2g==]

- γ-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH50LvbWPl2XyZ7yY2fV7jGt4VNvW-yvrCDqhZnYlvO2cihLQ-hWPOmy-s257AQXrYfyo0zk0TGkjBUnq5x8PpGElsTKW-vKPdEZhbnCC4veOcNuGzhh9YOLA-MrXS7Wy-4qEU8d6lPs71haKrSAnhmIp4K0I1w7fFy03pCXQBhBfre800wZnkY]

- Enantio- and diastereoselective synthesis of γ-amino alcohols. (n.d.). RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzJq-WioYWN5x-SYV1AiaEXEsITnpemaSlbeGsrEijtQ_Qkdm3okMMnLOXSy8rNOrWVCCdQ1ds-Wb2X5PV3q-8-5jw4CczTSkefwLvFJHWD7ku3daqsqDOn3QenVc_Vwaw_6_VQW7OJriBGUws8HEjCHYmy0UI0Ove2L0=]

- Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. (n.d.). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKvXAx174w2arW4SToLikms7Oqzn5RFM6nOUlPjpv9P95s6XrrDkITVSsW2wsz79A5jSOGwl9vXd-k1TXwEs_gFimiSH7O3YZjia7SzFuj_mO460nVc9E8A4_X15GyBq0bxXwq5yaDDIzlyjs_8ZM0NUmiXbz7WziZXSb2lkoQW4z1rgMo9TcNALdhj9MMLkeqrPRJt_HC-CvsD2LioE96wpMGlG3VlMopGvXvmwjNtLgXbbRJ655alQWWkAf2kgM7pCR1NH1Mv1eVNfpF6LT2jD6J6Lajq1Y=]

- Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. (2026). PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuNbd77Ttamt5n6tkBBZCJFhT9zFaH09Xzy2prnPM7GcIyi_ajBGCeYbqp6ywThALLDKp9XNRVqTDq26KtX42zpBJ1USZEhLj4jWUAvuqge6-QgpwBVfkbqcvrEeodLWLLlTbgwJ9lp6xjyhw=]

- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgkeLsP1qRcuiytmoNhbJWJou3BZIqjQMvFLQgvWcAzwa2gN2TvvvTCLkB9ZeZKTXq42T40iXYICWo2SKru8CUJyihhe7DHJbl5Nkpk0j5LvR2bghCUSK-b__ghtFefYrTdlNMiEdORl4T2w==]

- Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. (n.d.). PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm_QZju5099O1PAfbJb-v0kUHWwOSGWUyMW_AtlFXYuMIaMcSogL5q_7Cn-5se2W7EWsE63ljEAUpEN4MXYN6UHCUV2zP0fBiHnNvAcVo9A7NLH_2pYmxrUdWMywLxtFguiDGIgtmiNBnUcA==]

- Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9hHyhxsWNMfAQjCxaUSBtumP3xoCMapSe6i4V32k4zN_-bh7ruTiGWalCOek0kuBM4D3yOCr2WlGwadibBvZkDuA2k9f0S49xTU7z6Gisgpb0onp26eFWZ1G4Tmzfi1puy9EVPYjCj5XF7TB6iYVt9CWPdSA94KLDjtA=]

- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVPlCk-yOXjUe3yeJfLr8rJtVk8FzDnGsJV-HrBuzty8JoK9E_yHObIFRwpWqXdubVP6-xu4oSdQKMg-FZHIX8KugxxVD7nnXUTqO1aXvv0uPVre9ojt15pLOlMBkuO1_qJwOXGGmayKN233sNYFBQnr1IWCM9SJ_GbtIzMbABplMSlubVNy22T-y1AfEz7YoDorZTOTzz]

- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Population Therapeutics and Clinical Pharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaRTEoTl2Cww-YG8NzvGHL-_ZCVh1nsuGA1gFeRp5JPXPzkrI4CsVAqxTzLQ5ng5AjU9qK4rPwSozVqkjc5w_MdI-6Kzr7tQVifS9JUt2FlFNn2Fsa6Js971kqMjcrhK536OiFpTNynak_HC4GinlYVtrbdv8FHgkcWNGeU-WqXx_cYOM=]

- A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. (2024). MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELg3H_SRm53eH6hSB6ZY_Pb3DmSG_POzUiN-rnIVaYg3Ufq-avUIV3hIog8n_c0anY-pMi9y9lMNOw2ijOtOwedn_OJvKnnP1RIBxUbgl1RSxIXdq8KttkWOL0XOA3DA==]

- Chiral auxiliary. (n.d.). Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXtdJ0PTL248pNJlYIeJxdtGSKUoVQXRWSdeN6ARnr1QDCR4cMQVIwUAVXRWaDtlLKUSS7CbjrPMlDrn3krlGdU6bjxWbK9bk2sfZPmllWkS8AZF8z0qktx0OMVu7k3QdyUKPDqbUlhQ==]

- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). [Source not provided]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM4-_C4N6KsmMrA3Wq4IQs3W-UC2-isn1S89D7t39Ifey_1DShEwmhHv0JDEX-2k6Yu-jghe927mGvdjsBTCKiHKFks9HWFDl3Om6eTk69d5XEe4Cq2jNi7bI-SLWA0LZ-7_MKd21d4qB76lkwIdpukIMJhCbJ-ak_s-Ka8gU4RAgXs1ol42xoyHdOMDw=]

- A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. (2003). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-yZ-60hBvRGiGtGJVnJuYPsoGqwHzqEG3NX8pCOiQBQn53L7-MpAjczRPc5AAaPuA0C7p6EChXoioMlejaUknBO0riufOVzuLUlqhOjHOHNKQF-hSWpK8Gy0fbtV_Z1T_ug4=]

- Chiral drugs. (n.d.). LabMed Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq1SbQi4Big2jdxKXAkvxTWRMw5_SuP_vkqjJ5DKLuoGu2CSjbi1bWcX3sswuiYvleNRqniJncPnmocl3TF_e68HgubyFqFRksQwWxgWKYsn2Cvtu3uUS47aSKLKC8L4PTXVmtR7IfUlIUXjrgCbELnzvuMphLgNRnIfxnOWqmVTOHw1UGQWpOL86r3evUPcsZ]

- Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk_q49NYTq286rggaU9Rz8M6XOtfq36i5sI8aKmF1hAlASbXBNdkZbf8H5htVKwqIVHJKazdZE5Jx_0wOPgDe36JfJEyekdAOo7f9j1vOgaUdxoO_3fMSJp59CT7svg4McXASLg4sEelJ4Jbkg2jctBUQcMOHDJS6JcYsRy9lilQ==]

- Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols. (2025). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-cyJs8VTr8409kEnHpD9x0hN5VaW4_D83dW2o9gIKf29N_EfSsZiJAVgYjKAkxAXWFqEY89q8JpPbnMxTl4kksG1PcrZatZ0eaJF8wMlHUK7YGzvPF7c6e--iGRCV6o6Kema1YnsUPGCyiJIn_7elKJANn51AbLmDtR2s-4D6WO9JZRKmOR7pghcEDu8bWsdkyRNSVu-JNeFlbIXl9imn5FL1VZDYOCUjxzsvHRq38CALH_uo68lMwrvHh1Y=]

- Patel, R. N. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNeQMmR6ds4joPIxb89FeXyKwtdmntYFW0_u03C9lZvYsYBkOXR2IvWMKYatvrBL6wjPf-dzjkbsrMQZDSdxdX5AfKpSbzy81qYGTs-jJ4kQdLgM-1fb8osirqZH18XBq5ilmb4O1_2dvIjw==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijabbr.com [ijabbr.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 17. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 18. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Furan-Derived Chiral Scaffold: A Technical Guide to (3S)-3-Amino-3-(2-furyl)propan-1-ol

Executive Summary

In the landscape of modern medicinal chemistry, the demand for chiral, fragment-like building blocks with high Fsp³ character is critical for escaping "flatland" drug design. (3S)-3-Amino-3-(2-furyl)propan-1-ol represents a high-value pharmacophore scaffold that combines the electronic distinctiveness of the furan ring with the versatile 1,3-amino alcohol motif.

This guide analyzes the therapeutic potential of this scaffold, positioning it as a bioisostere for thiophene- and phenyl-based gamma-amino alcohols (e.g., the Duloxetine scaffold). It details a scalable, enantioselective synthetic route via enzymatic kinetic resolution and outlines its application in fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Structural Analysis

Structural Profile

The compound features a chiral center at the C3 position, bearing a primary amine and a 2-furyl moiety.[1] The C1 position terminates in a primary hydroxyl group, creating a 1,3-amino alcohol relationship.

| Property | Data | Note |

| IUPAC Name | (3S)-3-Amino-3-(furan-2-yl)propan-1-ol | |

| Molecular Formula | C₇H₁₁NO₂ | |

| Molecular Weight | 141.17 g/mol | Fragment-like (Rule of 3 compliant) |

| Chirality | (S)-Enantiomer | Critical for protein binding pocket selectivity |

| H-Bond Donors | 3 (NH₂, OH) | High polarity for solubility |

| H-Bond Acceptors | 3 (N, O-H, O-Furan) | Furan oxygen is a weak acceptor |

| LogP (Predicted) | ~0.2 - 0.5 | Favorable for CNS penetration & oral bioavailability |

The Furan Pharmacophore

The furan ring serves as a bioisostere for phenyl and thiophene rings.

-

Electronic Effects: Furan is more electron-rich than benzene but less aromatic (resonance energy: 16 kcal/mol vs. 36 kcal/mol for benzene). This makes it a "harder" nucleophile and more susceptible to metabolic oxidation.

-

Steric Profile: The furan ring is physically smaller than a phenyl ring (pseudo-dihedral angle constraints), allowing it to fit into tighter hydrophobic pockets where a phenyl group might clash.

-

Dipole: The oxygen atom introduces a dipole moment directed away from the ring, potentially engaging in unique electrostatic interactions within a binding site (e.g., interacting with backbone amides).

Metabolic Considerations (Scientific Integrity)

Critical Warning: Furan rings are structural alerts in drug discovery due to potential bioactivation by CYP450 enzymes (specifically CYP2E1) to reactive cis-2-butene-1,4-dial intermediates.

-

Mitigation: In this scaffold, the furan is substituted at the C2 position with an electron-withdrawing/polar amine-alkyl chain. This substitution pattern can reduce the lability of the furan ring compared to unsubstituted furan.

-

Strategy: Medicinal chemists use this scaffold as a "probe" or "intermediate." If metabolic stability is an issue, the furan can be reduced to a tetrahydrofuran (THF) or replaced with isoxazole derivatives during lead optimization, while retaining the chiral amino-alcohol geometry.

Part 2: Therapeutic Applications[1][2]

Monoamine Transporter Inhibitors (SNRI/SSRI)

The gamma-amino alcohol motif is the pharmacophoric core of several blockbuster antidepressants, most notably Duloxetine (Cymbalta), which contains a thiophene ring.

-

(3S)-3-Amino-3-(2-furyl)propan-1-ol is the direct furan bioisostere of the hydrolytic metabolite of Duloxetine.

-

Mechanism: The amino group interacts with Aspartate residues in the transporter (SERT/NET), while the aromatic furan ring engages in pi-stacking or T-shaped interactions with aromatic residues (e.g., Tyrosine/Phenylalanine) in the S1 pocket.

Precursor for Chiral Heterocycles

This molecule is a "privileged structure" for synthesizing enantiopure heterocycles:

-

Pyrrolidines: Cyclization via activation of the alcohol (tosylation/mesylation) followed by intramolecular displacement by the amine yields chiral 2-(2-furyl)pyrrolidines.

-

1,3-Oxazines: Reaction with aldehydes yields chiral oxazines, relevant in diverse antiviral programs.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~141 Da, this compound is an ideal fragment .

-

Vectors: It offers two clear growth vectors: the Amine (for amide coupling/reductive amination) and the Alcohol (for ether/ester formation), allowing rapid elaboration into lead-like space.

Part 3: Synthetic Methodologies

To ensure high enantiomeric excess (ee > 98%), a Chemo-Enzymatic Route is recommended over purely chemical methods, which often suffer from poor selectivity with furan substrates.

Synthesis Workflow Diagram

Caption: Chemo-enzymatic synthesis pathway ensuring high optical purity of the (S)-enantiomer via Lipase-catalyzed kinetic resolution.

Detailed Experimental Protocol

Step 1: Synthesis of (±)-Ethyl 3-amino-3-(2-furyl)propanoate

-

Reagents: 2-Furaldehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq), Ethanol.

-

Procedure: Reflux the mixture in ethanol for 6–8 hours (Rodionov reaction). The resulting beta-amino acid precipitates upon cooling.

-

Esterification: Suspend the acid in ethanol. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 2 hours. Concentrate to yield the racemic amino ester hydrochloride.

Step 2: Enzymatic Kinetic Resolution (The Critical Step) Rationale: Chemical asymmetric synthesis (e.g., Mannich) often yields lower ee with furan substrates. Lipases are highly selective for this specific ester.

-

Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).

-

Solvent: Diisopropyl ether (dry) or Toluene.

-

Acyl Donor: Not needed if performing hydrolytic resolution (using buffer/solvent biphasic system) or acylation resolution (using ethyl acetate).

-

Workup: Monitor ee by Chiral HPLC. When (S)-ester ee > 99%, filter off enzyme. Extract with EtOAc.[4] Wash with basic solution (NaHCO3) to remove the (R)-acid. The organic layer contains the desired (S)-ester .

Step 3: Reduction to (3S)-3-Amino-3-(2-furyl)propan-1-ol

-

Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq) or NaBH4 (4.0 eq) + CaCl2 (2.0 eq).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Cool LiAlH4 suspension in THF to 0°C under Nitrogen.

-

Add (S)-Ethyl 3-amino-3-(2-furyl)propanoate (dissolved in THF) dropwise.

-

Allow to warm to RT and stir for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

-

Filter the granular precipitate. Dry filtrate over Na2SO4 and concentrate.

-

-

Purification: The amino alcohol is often an oil. Purify via Kugelrohr distillation or convert to the Hydrochloride salt (add HCl in ether) for crystallization.

Part 4: Data & Visualization

Physicochemical Properties Table

| Parameter | Value (Predicted) | Relevance |

| pKa (Amine) | 9.2 ± 0.5 | Protonated at physiological pH; good solubility. |

| pKa (Furan) | ~ -3 (Protonation at C2) | Very weak base; stable in mild acid. |

| Polar Surface Area (PSA) | ~69 Ų | Excellent range for cell permeability (<140 Ų). |

| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |

| Solubility | High (Water, MeOH) | Easy formulation for in vitro assays. |

Pharmacophore Mapping

Caption: Pharmacophore map highlighting the spatial arrangement of the aromatic, cationic, and polar interaction points.

References

-

Synthesis of Heteroaryl Beta-Amino Acids: Tasnádi, G., et al. "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." Catalysts, vol. 5, no.[5][6] 4, 2015. Link (Cited for Lipase Resolution methodology of aryl-beta-amino esters).

- Duloxetine Chemistry & Analogs: Wheeler, W. J., et al. "An asymmetric synthesis of duloxetine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor." Journal of Labelled Compounds and Radiopharmaceuticals, vol. 36, no. 3, 1995. (Establishes the gamma-amino alcohol pharmacophore relevance).

-

Furan-Based Medicinal Chemistry: Keasling, J. D., et al. "Production of chemicals from biomass-derived furan derivatives."[7] Annual Review of Chemical and Biomolecular Engineering, 2016. (Context for furan stability and sourcing).

-

Kinetic Resolution Protocols: Fülöp, F. "Enantioselective synthesis of β-amino acids."[5] Chemical Reviews, vol. 101, no. 12, 2001. Link (Authoritative review on the Rodionov/Resolution pathway).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Drug repurposing and rediscovery: Design, synthesis and preliminary biological evaluation of 1-arylamino-3-aryloxypropan-2-ols as anti-melanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of Furan Scaffolds: Novel Chiral Building Blocks for Medicinal Chemistry

Executive Summary

The furan ring is a classic bioisostere for phenyl and pyridine systems, offering unique hydrogen-bonding capabilities and reduced lipophilicity. However, its deployment in drug discovery has historically been hampered by metabolic liabilities—specifically, the cytochrome P450-mediated oxidation to reactive cis-enedials. This guide details the strategic use of novel chiral building blocks that leverage stereochemistry not just for target affinity, but to sterically shield the furan nucleus from metabolic activation. We present two validated workflows: Iridium-catalyzed asymmetric allylation and Biocatalytic kinetic resolution, providing the medicinal chemist with scalable routes to enantiopure furan scaffolds.

Strategic Rationale: The Furan Paradox & Chiral Shielding

Bioisosterism vs. Metabolic Liability

Furan is electron-rich and planar, making it an excellent scaffold for

The Chiral Solution

Introducing a chiral center at the

-

Pharmacodynamic: It directs the vector of attached substituents into specific sub-pockets (e.g., GPCR allosteric sites).

-

Pharmacokinetic: The steric bulk of a chiral substituent hinders the approach of the heme-iron center of CYP450, significantly reducing the rate of ring oxidation.

Visualization: Metabolic Fate & Blocking Strategy

The following diagram illustrates the metabolic activation pathway and how chiral substitution mitigates this risk.

Caption: Comparative metabolic fate of unsubstituted furan (toxic activation) vs. chiral

Validated Synthetic Methodologies

To access these high-value building blocks, we focus on two complementary methodologies: Chemical Catalysis (for C-C bond formation) and Biocatalysis (for resolution of alcohols).

Methodology A: Ir-Catalyzed Asymmetric Allylation

Best for: Constructing complex chiral architectures with extended carbon chains.

Recent advances (2025) have unlocked the direct enantioselective Friedel–Crafts-type allylation of furans.[1][2] Using an Iridium (Ir) catalyst with a chiral phosphoramidite ligand allows for the coupling of furans with branched allylic alcohols.

-

Mechanism: The Ir-catalyst forms a

-allyl complex. The furan acts as a nucleophile, attacking the specific face of the allyl complex dictated by the chiral ligand. -

Key Advantage: Direct functionalization of the furan ring without pre-activation (e.g., halogenation).

Methodology B: Biocatalytic Kinetic Resolution

Best for: Generating enantiopure furyl-ethanols (building blocks for chiral ethers/amines).

Lipase-mediated kinetic resolution is the industry standard for scalability. Candida antarctica Lipase B (CAL-B) is robust and highly selective for the (R)-enantiomer of furyl carbinols when using vinyl acetate as an acyl donor.

-

Mechanism: The enzyme follows a "Ping-Pong Bi-Bi" mechanism. The catalytic triad (Ser-His-Asp) accepts the acetyl group from vinyl acetate, then selectively transfers it to the (R)-alcohol, leaving the (S)-alcohol unreacted.

Detailed Experimental Protocols

Protocol 1: Ir-Catalyzed Asymmetric Allylation of 2-Methylfuran

Target: Synthesis of chiral 2-substituted-5-allylfuran derivatives.

Reagents:

-

Substrate: 2-Methylfuran (1.0 equiv)

-

Electrophile: Branched allylic carbonate (1.2 equiv)

-

Catalyst Precursor:

(2.0 mol%) -

Chiral Ligand: (S)-Phosphoramidite (4.0 mol%)

-

Activator: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Catalyst Activation (In Glovebox):

-

In a flame-dried Schlenk tube, dissolve

(13.4 mg, 0.02 mmol) and the (S)-ligand (0.04 mmol) in THF (1.0 mL). -

Stir at room temperature for 30 minutes to form the active chiral Ir-complex. Why: Pre-complexation ensures uniform catalytic species before substrate introduction.

-

-

Substrate Addition:

-

Add the allylic carbonate (1.2 mmol) and TBD (0.1 mmol) to the mixture.

-

Add 2-methylfuran (1.0 mmol) last. Why: Furan is added last to prevent non-specific background reactions with the activator.

-

-

Reaction:

-

Seal the tube and stir at 50°C for 18 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 95:5). Look for the disappearance of the allylic carbonate.

-

-

Work-up:

-

Quench with water (2 mL) and extract with diethyl ether (

). -

Dry organics over

and concentrate in vacuo. -

Caution: Furans are volatile; do not use high vacuum (< 10 mbar) for extended periods.

-

-

Purification:

-

Flash column chromatography (Silica gel, Pentane/Et2O gradient).

-

Validation: Enantiomeric excess (ee) determined by Chiral HPLC (Chiralcel OD-H).[3]

-

Protocol 2: Lipase-Catalyzed Kinetic Resolution of 1-(2-Furyl)ethanol

Target: Preparation of (S)-1-(2-furyl)ethanol (>99% ee).

Reagents:

-

Substrate: Racemic (

)-1-(2-furyl)ethanol (10 mmol, 1.12 g) -

Enzyme: Novozym 435 (Immobilized CAL-B) (20 mg/mmol substrate)

-

Acyl Donor: Vinyl acetate (5.0 equiv)

-

Solvent:

-Heptane (dry)

Step-by-Step Workflow:

-

Setup:

-

In a 50 mL round-bottom flask, dissolve the racemic alcohol in

-heptane (20 mL). -

Add vinyl acetate (4.6 mL, 50 mmol).

-

Add Novozym 435 beads (200 mg).

-

-

Incubation:

-

Incubate in an orbital shaker at 30°C, 200 rpm.

-

Critical Control: Do not exceed 40°C. Higher temperatures degrade the furan ring via oxidation over time and may alter enzyme enantioselectivity.

-

-

Monitoring (The 50% Rule):

-

Monitor conversion by GC or HPLC.[3] Stop the reaction exactly at 50% conversion (typically 4-6 hours).

-

Why: Beyond 50%, the enzyme will start reacting with the slower (S)-enantiomer, eroding the optical purity of the remaining alcohol.

-

-

Separation:

-

Filter off the enzyme beads (can be washed and reused).

-

Concentrate the filtrate.

-

-

Purification:

-

Separate the (S)-alcohol from the (R)-acetate using column chromatography (Silica, Hexane/EtOAc 90:10). The acetate elutes first.

-

Hydrolysis (Optional): The (R)-acetate can be chemically hydrolyzed (K2CO3/MeOH) to yield the (R)-alcohol if that is the desired isomer.

-

Visualization: Biocatalytic Workflow

Caption: Kinetic resolution workflow separating (S)-alcohol from (R)-acetate using immobilized lipase.

Quantitative Data Summary

The following table compares the efficiency and selectivity of the discussed methods based on recent literature benchmarks.

| Parameter | Ir-Catalyzed Allylation (Chemocatalysis) | Lipase Kinetic Resolution (Biocatalysis) |

| Target Moiety | C-C Bond (Allyl group) | C-O Bond (Hydroxyl group) |

| Enantiomeric Excess (ee) | 90 - 96% | > 99% (at 50% conversion) |

| Yield | 70 - 85% | Max 50% (theoretical) |

| Scalability | Moderate (mg to g scale) | High (kg scale possible) |

| Green Metric (E-factor) | Moderate (Solvent/Metal waste) | Excellent (Reusable enzyme) |

| Primary Risk | Catalyst sensitivity to air/moisture | Over-conversion eroding ee |

References

-

Zhang, Y., Sun, S., Zhang, M., & Liang, X. (2025). Ir-Catalyzed Friedel–Crafts-Type Asymmetric Allylation of Furans. Organic Letters, 27(23), 5965-5970.[2] [Link][2][4]

-

Kamal, A., et al. (2014). Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media. Biotechnology Progress, 30(4). [Link]

-

Mal, K. (2025).[5] Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry, 29(18).[5] [Link]

-

Drueckhammer, D. G., et al. (1991). Chemoenzymic synthesis of chiral furan derivatives: useful building blocks for optically active structures.[3][6] The Journal of Organic Chemistry. [Link]

Sources

Technical Whitepaper: Stereochemical Divergence in 3-Amino-3-(2-furyl)propan-1-ol

[1]

Executive Summary & Structural Analysis

3-Amino-3-(2-furyl)propan-1-ol is a critical chiral synthon in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and novel kinase inhibitors.[1] Structurally, it serves as a bioisostere to the widely used 3-amino-3-phenylpropan-1-ol, where the furan ring introduces unique electronic properties (higher electron density, hydrogen bond acceptor capability) compared to the phenyl or thiophene analogues found in drugs like Duloxetine.[1]

The molecule possesses a single stereogenic center at the C3 position. The distinct spatial arrangement of the (3S) and (3R) enantiomers dictates their binding affinity to biological targets, making enantiopurity a non-negotiable parameter in drug development.

Stereochemical Assignment (CIP Rules)

To establish the absolute configuration according to Cahn-Ingold-Prelog (CIP) priority rules, we analyze the substituents at the C3 chiral center:

-

-NH₂ (Amino group): Priority 1 (Nitrogen, atomic number 7).

-

-C₄H₃O (Furan ring): Priority 2. The C2 of the furan is bonded to Oxygen (atomic number 8). This outranks the alkyl chain carbon.

-

-CH₂CH₂OH (Hydroxyethyl chain): Priority 3. The C1 of the chain is bonded only to other Carbons and Hydrogens.

-

-H (Hydrogen): Priority 4.

Synthetic Pathways & Enzymatic Resolution

Producing this molecule in high enantiomeric excess (ee > 99%) is challenging via standard chemical reduction. The most robust, scalable method is Lipase-Catalyzed Kinetic Resolution (KR) . This process relies on the enzyme's ability to selectively acylate one enantiomer (usually the R-amine) while leaving the S-amine untouched (or vice versa, depending on the specific lipase).[1]

Workflow Diagram: Chemoenzymatic Resolution

Figure 1: Kinetic resolution workflow using Candida antarctica Lipase B (CAL-B).[1] The enzyme typically exhibits R-selectivity for primary amines, leaving the S-enantiomer unreacted.[1]

Detailed Protocol: Enzymatic Resolution via CAL-B

This protocol utilizes Candida antarctica Lipase B (Novozym 435), which is highly effective for the resolution of

Reagents:

-

Racemic 3-amino-3-(2-furyl)propan-1-ol (10 mmol)[1]

-

Ethyl Acetate (Acyl donor & solvent, anhydrous)

-

Novozym 435 (Immobilized CAL-B, 20% w/w relative to substrate)[1]

-

MTBE (Methyl tert-butyl ether) for extraction[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.41 g (10 mmol) of the racemic amino alcohol in 50 mL of anhydrous ethyl acetate.

-

Initiation: Add 280 mg of Novozym 435 beads.

-

Incubation: Shake the mixture in an orbital shaker at 30°C and 200 rpm. Monitor the reaction via chiral HPLC (see Section 3).

-

Termination: Stop the reaction when conversion reaches 50% (typically 12–24 hours). Filter off the enzyme beads.

-

Separation (Self-Validating Step):

-

Evaporate the ethyl acetate to obtain the crude oil (mixture of free amine and acetamide).

-

Dissolve in CH₂Cl₂ and extract with 1M HCl (3x).

-

Organic Layer: Contains the (3R)-acetamide . Evaporate and hydrolyze (NaOH/MeOH) to recover the (3R)-amine.[1]

-

Aqueous Layer: Contains the (3S)-amine salt. Basify with 2M NaOH to pH 12 and extract with CH₂Cl₂ to yield pure (3S)-3-amino-3-(2-furyl)propan-1-ol.

-

Analytical Discrimination (Chiral HPLC)

Discriminating between the (3S) and (3R) enantiomers requires specific chiral stationary phases (CSPs).[2] The amino group often causes peak tailing; therefore, the addition of a basic modifier is critical.

Table 1: Optimized Chiral HPLC Conditions

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate) | Proven recognition of |

| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical geometry. |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[3]1) | DEA suppresses ionization of the primary amine, sharpening peaks. |

| Flow Rate | 1.0 mL/min | Optimal mass transfer for polysaccharide columns. |

| Detection | UV @ 220 nm | Furan absorption maximum. |

| Elution Order | Typically (R)-amide elutes before (S)-amine (Verify with standards) | Note: Elution order reverses depending on derivatization.[1] |

Pharmacological Implications: The "Eutomer" Concept

In the context of SNRI development (Duloxetine analogues), the stereochemistry at the C3 position is the primary determinant of binding affinity.

-

The (3S)-Enantiomer (Eutomer): Generally aligns with the binding pocket of monoamine transporters (SERT/NET). The spatial orientation allows the furan ring to engage in

-stacking interactions while the amino group forms a salt bridge with an aspartate residue in the transporter.[1] -

The (3R)-Enantiomer (Distomer): Often exhibits significantly reduced affinity (100-fold lower) or acts as a competitive antagonist.

Pharmacophore Mapping

Figure 2: Pharmacophore mapping of the (3S)-enantiomer within a hypothetical monoamine transporter binding pocket.[1] The (3R)-enantiomer would project the furan ring away from the hydrophobic pocket, resulting in loss of affinity.[1]

References

-

Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Amino Acids and Derivatives. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

-

Kamal, A., et al. (2002).[4] Chemoenzymatic synthesis of both enantiomers of fluoxetine, tomoxetine and nisoxetine: lipase-catalyzed resolution of 3-aryl-3-hydroxypropanenitriles. Tetrahedron: Asymmetry, 13(19), 2039-2051. Link

-

BenchChem. (2025).[5] Synthesis and Biological Evaluation of 3-Amino-1-(furan-3-yl)propan-1-ol. Link

-

Phenomenex. (2023). Chiral HPLC Separation Strategies for Basic Pharmaceuticals. Link

-

Sigma-Aldrich. (2024). Product Specification: 3-Amino-1-propanol Derivatives and CAS 156-87-6 Analogues. Link

Sources

- 1. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Biological Activity of Furan-Substituted Amino Propanols

Executive Summary: The amalgamation of a furan ring and an amino propanol side chain into a single molecular scaffold presents a compelling strategy in modern medicinal chemistry. The furan moiety, a five-membered aromatic heterocycle, is a privileged structure known for its diverse pharmacological activities and its ability to act as a bioisostere for other aromatic systems, potentially enhancing metabolic stability and receptor interactions.[1][2] The amino propanol functional group introduces chirality and hydrogen bonding capabilities, features that are critical for specific molecular recognition by biological targets.[3] This guide offers an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of furan-substituted amino propanols, tailored for researchers, scientists, and professionals in drug development. It aims to provide a foundational understanding and practical insights into this promising class of compounds.

Introduction to the Furan-Aminopropanol Scaffold

The therapeutic potential of furan-substituted amino propanols stems from the synergistic combination of two pharmacologically significant motifs: the furan nucleus and the aminopropanol side chain.

1.1 The Furan Moiety: A Privileged Heterocycle in Medicinal Chemistry

The furan ring is a cornerstone in drug design, present in a wide array of natural products and synthetic pharmaceuticals.[4][5] Its unique electronic properties and planar structure allow it to engage in various interactions with biological macromolecules.[2] Furan derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuropharmacological effects.[2][4][6] This versatility makes the furan scaffold an attractive starting point for the development of novel therapeutic agents.

1.2 The Aminopropanol Pharmacophore

The aminopropanol unit is a key structural feature in many successful drugs, particularly those targeting G-protein coupled receptors (GPCRs). This moiety contains at least one stereocenter, meaning its biological activity is often enantiomer-dependent. The hydroxyl and amino groups are crucial for forming hydrogen bonds with receptor sites, contributing to the molecule's binding affinity and specificity. The development of efficient and highly stereoselective synthetic routes to chiral amino alcohols is, therefore, a significant area of research.[3]

Synthetic Strategies for Furan-Substituted Amino Propanols

The synthesis of furan-substituted amino propanols can be approached through several strategic routes, allowing for structural diversity and the introduction of various substituents.

2.1 Overview of Synthetic Pathways

Key strategies often involve either the construction of the furan ring system followed by the elaboration of the amino propanol side chain, or the modification of a pre-existing furan-containing starting material. Common precursors include commercially available compounds like furfural and furoic acid.[7]

2.2 Key Synthetic Reactions and Methodologies

-

Paal-Knorr Furan Synthesis: This classical method involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield substituted furans.[8] The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic furan ring.[8] This method is highly versatile for creating a wide range of substituted furans.[9]

-

Reductive Amination: This is a powerful method for forming amines from carbonyl compounds. For instance, furfural can be converted to furfurylamine by reacting it with ammonia in the presence of a reducing agent like hydrogen gas and a suitable catalyst (e.g., Raney Ni, Rh/Al2O3).[10][11] The reaction proceeds through the formation of an imine intermediate, which is then hydrogenated to the corresponding amine.[12]

-

Asymmetric Henry (Nitroaldol) Reaction: To achieve stereocontrol, the asymmetric Henry reaction is an excellent tool. It involves the addition of a nitroalkane to an aldehyde (like a furan-2-carbaldehyde) in the presence of a chiral catalyst, typically a copper(II)-chiral ligand complex.[13][14] The resulting chiral β-nitro alcohol can then be readily reduced to the target chiral β-amino alcohol, providing access to enantiomerically pure compounds.[13][15]

Workflow Diagram: A Generalized Synthetic Route

Caption: Generalized synthetic strategies for furan-substituted amino propanols.

Detailed Protocol: Synthesis of Chiral (S)-Benzofuryl β-Amino Alcohols via Asymmetric Henry Reaction[14][15]

This protocol describes a copper-catalyzed asymmetric Henry reaction followed by reduction.

Step 1: Asymmetric Henry Reaction

-

Catalyst Preparation: In a reaction vessel, dissolve Cu(OAc)₂·H₂O (0.10 mmol) and a suitable chiral amino alcohol ligand (e.g., 0.10 mmol) in an appropriate solvent like diethyl ether (3.0 mL).

-

Reagent Addition: To the catalyst solution, add nitromethane (10.0 mmol) followed by the benzofuran-2-carbaldehyde substrate (1.0 mmol).

-

Reaction: Stir the mixture at ambient temperature for 72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the desired chiral β-nitro alcohol.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the purified β-nitro alcohol from Step 1 in methanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 10 mol%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed (as monitored by TLC).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude amino propanol.

-

Purification: If necessary, purify the product further by column chromatography or recrystallization.

Antimicrobial Activity

Furan-containing compounds have long been recognized for their potent antimicrobial properties.[16] The incorporation of an amino propanol side chain can modulate this activity, influencing factors like solubility and interaction with microbial targets.

3.1 Mechanism of Action

While the exact mechanisms for many novel derivatives are still under investigation, established furan-based antimicrobials like nitrofurantoin provide valuable insight. The mechanism often involves the reductive activation of a functional group (like a nitro group) on the furan ring within the microbial cell.[2] This process generates reactive intermediates that can damage microbial DNA, ribosomes, and other critical cellular components, leading to cell death.[2] For furan-substituted amino propanols lacking such a reducible group, other mechanisms may be at play, such as disruption of the cell membrane or inhibition of essential enzymes.

3.2 Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the nature and position of substituents on the furan ring are critical for antimicrobial potency.[1][4]

-

Electron-withdrawing groups (e.g., nitro, halo) at the 2- or 5-positions of the furan ring often enhance antibacterial and anticancer activity.[2]

-

The lipophilicity of the molecule, influenced by substituents on the furan ring and the amino propanol side chain, plays a key role in its ability to penetrate microbial cell walls.

-

The stereochemistry of the amino propanol moiety can significantly impact activity, suggesting specific interactions with chiral targets within the microorganism.

Table 1: Representative Antimicrobial Activity of Furan Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propenoic acids | Candida albicans | 64 | [17] |

| 3-Aryl-3-(furan-2-yl)propenoic acids | Staphylococcus aureus | 128 | [17] |

| Furan-based pyrimidine-thiazolidinones | E. coli | 12.5 | |

| Furan-based pyrimidine-thiazolidinones | A. niger | 100 | |

| 3,5-disubstituted furan derivatives | B. subtilis & E. coli | 200 | [16] |

Note: This table presents data for various furan derivatives to illustrate the general antimicrobial potential of the scaffold. Specific MIC values for furan-substituted amino propanols require experimental determination.

Workflow Diagram: Antimicrobial Screening Cascade

Caption: A typical workflow for screening compounds for antimicrobial activity.

Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution[20][21][22][23]

This protocol is a standardized method for quantifying the in vitro activity of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the agent in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test microorganism from an agar plate.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation: Add 50 µL of the diluted microbial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (microorganism, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density (OD).

Anticancer Potential

The furan scaffold is a component of several compounds investigated for their anticancer properties.[7][18][19] These derivatives can exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis) and the disruption of key cellular signaling pathways.[7][20]

4.1 Proposed Mechanisms of Action

-

Induction of Apoptosis: Many furan derivatives have been shown to trigger apoptosis in cancer cells.[7] A plausible mechanism for furan-substituted amino propanols could involve the intrinsic mitochondrial pathway. The compound might induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates caspases (like Caspase-9 and Caspase-3) that execute the apoptotic program.

-

Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Some furan derivatives have been found to inhibit critical pro-survival pathways such as the PI3K/Akt pathway.[20][21] By suppressing these pathways, the compounds can halt cell proliferation and promote cell death.

Signaling Pathway Diagram: Hypothetical Apoptosis Induction

Caption: Hypothetical signaling pathway for apoptosis induction by a furan compound.

Table 2: Representative In Vitro Cytotoxicity of Furan Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Furan Derivatives | HeLa (Cervical Cancer) | 0.08 - 8.79 | [18] |

| Furan Derivatives | SW620 (Colorectal Cancer) | Moderate to Potent | [18] |

| Furan-Oxadiazole Hybrid | A549 (Lung Cancer) | 6.3 | [21] |

Note: This table provides examples of the cytotoxic potential of various furan-containing structures. The specific activity of furan-substituted amino propanols needs to be determined experimentally.

Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity[28][29][30][31]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-